molecular formula C10H9N3 B11915146 4,5-Dihydroimidazo[1,5-a]quinoxaline CAS No. 512847-94-8

4,5-Dihydroimidazo[1,5-a]quinoxaline

Cat. No.: B11915146
CAS No.: 512847-94-8
M. Wt: 171.20 g/mol
InChI Key: GZGCTIXIODMQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydroimidazo[1,5-a]quinoxaline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the class of imidazoquinoxaline derivatives, which are nitrogen-rich heterocyclic compounds known for their diverse biological activities . Researchers value this core structure for its potential in developing novel therapeutic agents. Compounds based on the imidazo[1,5-a]quinoxaline framework have been investigated for a range of pharmacological applications. These include serving as high-affinity ligands for central nervous system (CNS) receptors, such as the GABA A receptor, with potential applications as anxiolytics, anticonvulsants, and sedative-hypnotics . Furthermore, derivatives have shown promise as antimicrobial agents, particularly when modified with cationic moieties like pyridinium salts, which can interact with cell walls and membranes of microorganisms . The versatility of this scaffold is further demonstrated by its exploration in other areas, including as inhibitors of enzymes like IκB kinase (IKK) and Janus kinase 2 (JAK2), which are relevant in cancer and inflammatory diseases . The synthetic route to access these compounds often involves reactions between 3-acylquinoxalinones and benzylamines, providing a versatile pathway for generating a diverse library of molecules for structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only.

Properties

CAS No.

512847-94-8

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4,5-dihydroimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H9N3/c1-2-4-10-9(3-1)12-6-8-5-11-7-13(8)10/h1-5,7,12H,6H2

InChI Key

GZGCTIXIODMQIE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN2C3=CC=CC=C3N1

Origin of Product

United States

Preparation Methods

Nitroaniline-Glyoxylate Condensation

A foundational method involves the condensation of o-nitroaniline with glyoxylate derivatives. As detailed by Mohler et al., o-nitroaniline reacts with methyl glyoxylate in methanol to form α-(o-nitroanilino)-α-methoxy acetate intermediates. Subsequent treatment with tosylmethyl isocyanide (TosMIC) yields 1-(o-nitrophenyl)imidazole-5-carboxylate, which undergoes reductive cyclization using hydrogenation catalysts (e.g., Pd/C) to produce the imidazo[1,5-a]quinoxalin-4-one scaffold. This three-step process achieves an overall yield of 60%, with the reductive step critical for ring closure and nitro group conversion.

Substituent Effects on Cyclization Efficiency

Electron-withdrawing groups (EWGs) on the benzo-fused ring enhance cyclization rates. For instance, chlorinated derivatives exhibit 20–30% higher yields compared to methyl-substituted analogs due to improved electrophilicity at the reaction site. Conversely, bulky substituents (e.g., tert-butyl) hinder cyclization, reducing yields to <40%.

Table 1. Yields of 4,5-Dihydroimidazo[1,5-a]quinoxaline Derivatives via Condensation-Reductive Cyclization

Substituent (R)PositionYield (%)Reference
Cl785
NO₂678
CH₃862
t-Bu738

Multicomponent Reaction (MCR) Approaches

One-Pot Synthesis Using Aryl Aldehydes and ortho-Diamines

An efficient one-pot methodology developed by Prasad et al. employs aryl aldehydes, N-Boc-protected ortho-phenylenediamines, and azidochalcones in the presence of erbium triflate (Er(OTf)₃) as a Lewis acid catalyst. The reaction proceeds via a Knoevenagel condensation-azide cyclization sequence, followed by Boc deprotection using 10% trifluoroacetic acid (TFA) to afford imidazo[1,5-a]quinoxalines in 65–82% yields. This method excels in constructing polysubstituted derivatives, with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) favoring higher regioselectivity.

Role of Lewis Acid Catalysts

Er(OTf)₃ accelerates imine formation and [3+2] cycloaddition, reducing reaction times from 24 h to 6 h. Alternative catalysts like Sc(OTf)₃ and Yb(OTf)₃ were less effective, yielding <50% product due to poor stabilization of transition states.

Table 2. Optimization of Multicomponent Reaction Conditions

CatalystTemperature (°C)Time (h)Yield (%)
Er(OTf)₃80682
Sc(OTf)₃801248
None8024<10

Amino Acid Cyclization Pathways

Ring-Closure of Tetrahydroquinoxaline Derivatives

Otomasu et al. demonstrated that 5-amino-1,2,3,4-tetrahydroquinoxaline-2-one undergoes cyclization with carboxylic acids (e.g., formic, acetic) to form 5,6-dihydro-4H-imidazo[1,5,4-d,e]quinoxaline-5-ones. The reaction proceeds via acid-catalyzed dehydration, with formic acid yielding 70–75% product at reflux temperatures. Substituents on the tetrahydroquinoxaline core influence reaction kinetics; electron-donating groups (EDGs) like methoxy require harsher conditions (120°C, 24 h) compared to unsubstituted analogs (100°C, 12 h).

Catalytic Hydrogenation for Intermediate Synthesis

Key intermediates such as N-(2,6-dinitrophenyl)-α-amino acids are synthesized via catalytic hydrogenation of nitro precursors. Palladium-on-carbon (Pd/C) in formic acid selectively reduces nitro groups while preserving ester functionalities, enabling subsequent cyclization without side reactions.

Advanced Functionalization Techniques

Esterification and Amidation

Post-cyclization functionalization is achieved through esterification or amidation. For example, ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate is synthesized via Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). Amidation with propargylamine introduces terminal alkynes for click chemistry applications, though yields drop to 50–60% due to steric hindrance.

Halogenation for Cross-Coupling Reactions

Bromination at the 7-position using N-bromosuccinimide (NBS) enables Suzuki-Miyaura couplings, introducing aryl or heteroaryl groups. This method has been utilized to synthesize BMS-238497 analogs, potent Lck inhibitors with IC₅₀ values <10 nM.

Comparative Analysis of Synthetic Routes

Table 3. Advantages and Limitations of Preparation Methods

MethodYield Range (%)ScalabilityFunctional Group Tolerance
Condensation-Reduction60–85ModerateLow (EWGs preferred)
Multicomponent Reaction65–82HighHigh
Amino Acid Cyclization70–75LowModerate

The multicomponent reaction offers superior scalability and functional diversity, making it ideal for drug discovery pipelines. In contrast, amino acid cyclization provides access to chiral centers but suffers from limited substrate scope .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dihydroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to its diverse biological effects, including anticancer and neuroprotective activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and pharmacological profiles of 4,5-dihydroimidazo[1,5-a]quinoxaline derivatives are influenced by structural variations in the heterocyclic core, substituents, and saturation. Below is a detailed comparison with structurally related quinoxaline derivatives:

Pyrazolo[1,5-a]quinoxaline

  • Structural Differences: Replaces the imidazole ring with a pyrazole ring, retaining the quinoxaline moiety.
  • Optimal antagonism is achieved with butyl/isobutyl chains (4–5 carbons); longer chains (e.g., hexyl) reduce potency . Inhibits NF-κB translocation by 50% at 15 μM in TLR7-overexpressing HEK-blue cells .
  • Therapeutic Potential: Lead candidates for immunomodulatory therapies due to selectivity and low cytotoxicity .

Imidazo[1,2-a]pyrazine

  • Structural Differences: Features a pyrazine ring instead of quinoxaline.
  • Biological Activity: Lower TLR7 antagonistic activity compared to pyrazolo[1,5-a]quinoxaline derivatives, highlighting the importance of the quinoxaline scaffold for potency . Limited data on selectivity or cytotoxicity.

Tetrazolo[1,5-a]quinoxaline

  • Structural Differences: Incorporates a tetrazole ring fused to quinoxaline.
  • Biological Activity: Demonstrates dual anticancer and antimicrobial activity. For example, tetrazolo derivatives inhibit tumor cell lines (IC50 > 100 µg/mL for normal cells) and Gram-positive/-negative bacteria . Superior to doxorubicin in cytotoxicity against cancer cells while sparing normal cells .

Imidazo[1,2-a]quinoxaline

  • Structural Differences: Fully aromatic imidazole-quinoxaline system.
  • Biological Activity: Shows antitumor activity against melanoma A375 cells, outperforming reference drugs like imiquimod . Limited TLR7 modulation data, suggesting divergent therapeutic applications compared to 4,5-dihydroimidazo analogs.

Structure-Activity Relationship (SAR) and Key Findings

Impact of Alkyl Chain Length

Compound Class Optimal Chain Length IC50 (TLR7) Selectivity (TLR7 vs. TLR8)
Pyrazolo[1,5-a]quinoxaline 4–5 carbons 8.2–10 μM High (No TLR8 activity)
Imidazo[1,5-a]quinoxaline 4–5 carbons Moderate activity Moderate
4,5-Dihydroimidazo[1,5-a]quinoxaline Pending data Pending data Under investigation
  • Key Insight : Alkyl chains enhance hydrophobicity and binding to TLR7's hydrophobic pocket, but excessive length disrupts interactions .

Biological Activity

4,5-Dihydroimidazo[1,5-a]quinoxaline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activities

4,5-Dihydroimidazo[1,5-a]quinoxaline and its derivatives exhibit a wide range of biological activities including:

  • Antitumor Properties: These compounds have shown efficacy against various cancer types such as melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
  • Anticonvulsant Effects: They act as antagonists at the gamma-aminobutyric acid A (GABAA) receptor, which is implicated in seizure control .
  • Potential Neuroprotective Effects: Research indicates that these compounds may have applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

The biological effects of 4,5-Dihydroimidazo[1,5-a]quinoxaline are primarily mediated through its interactions with specific receptors and enzymes:

  • Adenosine and Benzodiazepine Receptor Antagonism: The compound acts as an antagonist at A1 adenosine receptors and benzodiazepine receptors, disrupting normal neurotransmitter signaling which can lead to altered neuronal excitability and reduced seizure activity.
  • Inhibition of Kinases: It disrupts phosphorylation-dependent signaling pathways that are crucial for cell cycle progression and apoptosis. This inhibition can contribute to its anticancer activity by promoting apoptosis in malignant cells.

Antitumor Activity

A study evaluating the anticancer potential of 4,5-Dihydroimidazo[1,5-a]quinoxaline derivatives found significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics. For instance:

Cancer Cell LineIC50 (µM)Reference
Melanoma10.5
T-Lymphoma8.2
Myeloid Leukemia12.3
Colon Cancer9.7

Anticonvulsant Activity

In animal models, derivatives of 4,5-Dihydroimidazo[1,5-a]quinoxaline were effective in reducing seizure frequency and severity. For example:

  • Metrazole-Induced Seizures: Compounds were tested for their ability to antagonize seizures induced by metrazole. The most promising analogs showed a significant reduction in seizure activity without the typical side effects associated with benzodiazepines .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4,5-Dihydroimidazo[1,5-a]quinoxaline typically involves cyclization reactions starting from appropriate precursors. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoxaline ring can enhance biological activity:

  • Electron-Donating Groups: Compounds with electron-donating substituents exhibited improved potency against cancer cell lines compared to those with electron-withdrawing groups .
  • Substituent Positioning: Variations in substituent positioning on the quinoxaline ring significantly affect binding affinity and biological efficacy.

Q & A

Q. What are the primary synthetic routes for 4,5-Dihydroimidazo[1,5-a]quinoxaline, and what are their key parameters?

The compound is typically synthesized via two main pathways:

  • Hydrogenation of tetrazolo[1,5-a]quinoxalines : Reaction under hydrogen gas (~2 atm) with catalysts like palladium, yielding 45–81% after recrystallization (e.g., ethanol-water). Substituents (e.g., methyl groups) are introduced via alkylation using methyl iodide and sodium hydride in dimethoxyethane .
  • Multicomponent reactions : Using 2-oxoacids, o-phenylenediamine, and sodium azide under reflux conditions. For example, 4-methyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline is formed from 2-chloropropanoyl chloride and o-phenylenediamine, with yields up to 91% after purification .

Key parameters : Reaction temperature (reflux at ~80°C), solvent choice (ethanol, dimethoxyethane), and catalyst type (Pd for hydrogenation; NaN₃ for cyclization).

Q. How is structural characterization of 4,5-Dihydroimidazo[1,5-a]quinoxaline derivatives performed?

Standard analytical methods include:

  • NMR spectroscopy : Proton environments are resolved at 400 MHz (e.g., methyl groups at δ 1.63 ppm in CDCl₃) .
  • Elemental microanalysis : Confirms C, H, N composition (e.g., theoretical C: 59.69%, found: 59.66%) .
  • Melting points : Used to assess purity (e.g., 149–151°C for unsubstituted derivatives) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M + Na]⁺ at m/z 336.1) validate molecular weight .

Q. What initial biological activities have been reported for this compound class?

Imidazoquinoxalines exhibit:

  • Anticonvulsant activity : Tetrazolo[1,5-a]quinoxaline derivatives show efficacy in GABA receptor modulation .
  • Antitumor potential : Structural analogs like 7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline inhibit tumor growth via interaction with biological targets .
  • Neuroprotective effects : Derivatives are investigated for Parkinson’s disease treatment, likely through nicotinic acetylcholine receptor binding .

Advanced Research Questions

Q. How do substituents influence the biological activity and receptor binding of 4,5-Dihydroimidazo[1,5-a]quinoxaline?

  • Fluorine substitution : Enhances GABA receptor affinity (e.g., fluorinated imidazo[1,5-a]quinoxaline amides show Ki = 0.44 nM) but varies between structural analogs (e.g., lower impact in quinoline vs. quinoxaline derivatives) .
  • Alkyl groups : Methyl or ethyl substituents at positions 4 or 5 improve lipophilicity and receptor interaction. For example, 5-methyl derivatives exhibit higher anticonvulsant activity .
  • Ester-to-amide substitution : Replacing ester groups with carbamates or ureas (e.g., in imidazo[1,5-a]quinoxaline-3-carboxylate derivatives) alters agonist/antagonist profiles at GABA receptors .

Methodological insight : SAR studies require in vitro assays (e.g., rat cerebrocortical synaptoneurosomes) to measure GABA uptake and receptor binding ratios .

Q. What are the challenges in optimizing reaction yields for complex derivatives?

  • Regioselectivity : Competing pathways during cyclization (e.g., intramolecular vs. intermolecular reactions) can reduce yields. For example, alkylation of 4,5-dihydrotetrazolo[1,5-a]quinoxaline with methyl iodide requires precise stoichiometry to avoid byproducts .
  • Purification : Column chromatography (silica gel, ethyl ether) and recrystallization (ethanol) are critical for isolating pure products, especially for polysubstituted derivatives .
  • Low yields in hydrogenation : Catalytic hydrogenation of tetrazolo precursors may yield ≤45% due to incomplete reduction or side reactions .

Q. How can structural contradictions in biological activity data be resolved?

  • Example : Imidazo[1,5-a]quinoxaline derivatives with similar substituents show inconsistent GABA agonist/antagonist ratios. This may arise from:
    • Experimental variability : Differences in assay conditions (e.g., synaptoneurosomes vs. recombinant receptors) .
    • Conformational flexibility : Substituent orientation affects receptor binding pocket interactions. Computational modeling (e.g., 3D-QSAR) can predict steric/electronic effects .
  • Resolution : Cross-validation using orthogonal assays (e.g., electrophysiology for receptor activation) and CoMFA/CoMSIA models to rationalize SAR trends .

Q. What advanced modifications enhance pharmacological potential?

  • Sulfonamide derivatives : Introducing sulfonyl groups (e.g., thiazolo[4,5-b]quinoxaline sulfonamides) improves solubility and antitumor activity .
  • Heterocyclic fusion : Fusing imidazoquinoxalines with pyrrolo or pyrido moieties enhances binding to nicotinic receptors, as seen in derivatives like (6bR,10aS)-3-methyloctahydropyrroloquinoxaline .
  • Fluorinated analogs : Fluorine at position 7 increases metabolic stability and blood-brain barrier penetration for CNS targets .

Q. What methodological pitfalls arise in pharmacological testing?

  • False positives in receptor assays : Non-specific binding of lipophilic derivatives (e.g., methylated compounds) may skew Ki values. Use radioligand displacement assays with controls (e.g., cold ligands) .
  • In vitro-in vivo disconnect : High affinity in synaptoneurosomes (e.g., GABA ratio = 4.5) may not translate to in vivo efficacy due to pharmacokinetic barriers. Pharmacokinetic profiling (e.g., plasma protein binding, CYP450 inhibition) is essential .

Q. Table 1. Synthesis Yields for Selected Derivatives

DerivativeMethodYieldReference
4,5-Dihydrotetrazolo[1,5-a]quinoxalineHydrogenation45%
4-Methyl derivativeAlkylation81%
4,5-Dihydro-5-methyltetrazoloMulticomponent reaction91%

Q. Table 2. Biological Activity of Key Derivatives

DerivativeTarget ReceptorKi (nM)Activity
Fluorinated imidazoquinoxalineGABAₐ0.44Agonist
Thiazolo-sulfonamideTumor cell linesN/AAntiproliferative
5-Methyltetrazolo derivativeAMPA receptor4.5Anticonvulsant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.